Ethyl 4-chloro-2-methoxy-5-nitrobenzoate
Description
Ethyl 4-chloro-2-methoxy-5-nitrobenzoate (IUPAC name: this compound) is a substituted benzoate ester featuring a benzene ring with three functional groups: a chlorine atom at the 4-position, a methoxy group at the 2-position, and a nitro group at the 5-position. This compound is structurally characterized by its ethyl ester moiety, which influences its solubility and reactivity compared to methyl or other alkyl esters.
The presence of electron-withdrawing groups (Cl and NO₂) and an electron-donating methoxy group creates a unique electronic environment, making it a versatile intermediate in organic synthesis. Such compounds are often utilized in pharmaceuticals, agrochemicals, and materials science, particularly in the development of active pharmaceutical ingredients (APIs) or as precursors for further functionalization .
Properties
Molecular Formula |
C10H10ClNO5 |
|---|---|
Molecular Weight |
259.64 g/mol |
IUPAC Name |
ethyl 4-chloro-2-methoxy-5-nitrobenzoate |
InChI |
InChI=1S/C10H10ClNO5/c1-3-17-10(13)6-4-8(12(14)15)7(11)5-9(6)16-2/h4-5H,3H2,1-2H3 |
InChI Key |
XMSLRWMASKOEPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1OC)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-2-methoxy-5-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of ethyl 4-chloro-2-methoxybenzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over temperature and reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of 4-chloro-2-methoxy-5-aminobenzoate.
Hydrolysis: Formation of 4-chloro-2-methoxy-5-nitrobenzoic acid.
Scientific Research Applications
Ethyl 4-chloro-2-methoxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-2-methoxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and methoxy groups may influence the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-Chloro-5-Methoxy-2-Nitrobenzoate
- Structure: Substitutions at 4-Cl, 5-OCH₃, and 2-NO₂ with a methyl ester.
- The altered substituent positions may affect intermolecular interactions, such as hydrogen bonding or crystal packing .
- Applications: Not explicitly reported, but likely used in synthetic chemistry as a nitroaromatic intermediate.
Ethyl 5-Chloro-4-Methyl-2-Nitrobenzoate
- Structure: Substitutions at 5-Cl, 4-CH₃, and 2-NO₂ with an ethyl ester.
- The chloro and nitro groups remain electron-withdrawing, but their positions alter resonance effects .
- Applications: No direct data, but structural similarity suggests utility in drug discovery or agrochemicals.
Methyl 4-Amino-3-Methoxy-5-Nitrobenzoate
- Structure: Substitutions at 4-NH₂, 3-OCH₃, and 5-NO₂ with a methyl ester.
- Key Differences: The amino group at the 4-position introduces nucleophilic reactivity, enabling coupling reactions. The nitro group’s position relative to the amino group may facilitate intramolecular hydrogen bonding .
- Applications: Potential precursor for dyes or pharmaceuticals due to its amino-nitro functionality.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ester Group | Substituent Positions | Notable Properties |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₀ClNO₅ | 259.64 | Ethyl | 4-Cl, 2-OCH₃, 5-NO₂ | High lipophilicity |
| Methyl 4-chloro-5-methoxy-2-nitrobenzoate | C₉H₇ClNO₅ | 259.61 | Methyl | 4-Cl, 5-OCH₃, 2-NO₂ | Likely lower melting point |
| Ethyl 5-chloro-4-methyl-2-nitrobenzoate | C₁₀H₁₀ClNO₄ | 243.64 | Ethyl | 5-Cl, 4-CH₃, 2-NO₂ | Steric hindrance at 4-position |
| Methyl 4-amino-3-methoxy-5-nitrobenzoate | C₉H₁₀N₂O₅ | 226.19 | Methyl | 4-NH₂, 3-OCH₃, 5-NO₂ | Enhanced reactivity due to NH₂ |
Notes:
- Lipophilicity trends correlate with ester chain length; ethyl esters generally exhibit higher logP values than methyl esters.
- Steric effects (e.g., 4-CH₃ in Ethyl 5-chloro-4-methyl-2-nitrobenzoate) may reduce reaction rates in SNAr (nucleophilic aromatic substitution) .
- Amino groups (e.g., in Methyl 4-amino-3-methoxy-5-nitrobenzoate) enable diazotization or acylation reactions .
Pharmaceutical Relevance
- This compound is structurally related to metoclopramide impurities (e.g., Methyl 4-acetamido-5-chloro-2-methoxybenzoate), highlighting its role in quality control during API synthesis .
- Methyl 4-amino-3-methoxy-5-nitrobenzoate’s amino group makes it a candidate for antitubercular or anticancer agent development, as nitroaromatic compounds often exhibit bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
